N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide
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Overview
Description
N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide is a chemical compound with a complex structure that includes a pyridine ring, a chlorophenoxy group, and a trifluoromethanesulfonamide moiety
Preparation Methods
The synthesis of N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide typically involves multiple steps. One common method starts with the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, thiophenols, or anilines. This is followed by the reduction of the nitro group to form the corresponding aminopyridine. Finally, the aminopyridine is condensed with trifluoromethanesulfonyl chloride to obtain the desired sulfonamide .
Chemical Reactions Analysis
N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting cyclooxygenase-2 (COX-2) enzymes.
Organic Synthesis: The compound serves as a reagent and catalyst in various organic reactions, including cycloaddition and Friedel–Crafts reactions.
Mechanism of Action
The mechanism of action of N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as COX-2 enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide can be compared with other similar compounds, such as:
Nimesulide: A COX-2 selective inhibitor with a similar pyridinic structure.
Chlorfenuron: A plant growth regulator with a chlorophenoxy group.
Triflamides: Compounds with a trifluoromethanesulfonamide group that are used in various organic reactions.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and applications.
Properties
CAS No. |
833455-51-9 |
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Molecular Formula |
C12H8ClF3N2O3S |
Molecular Weight |
352.72 g/mol |
IUPAC Name |
N-[3-(2-chlorophenoxy)pyridin-4-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C12H8ClF3N2O3S/c13-8-3-1-2-4-10(8)21-11-7-17-6-5-9(11)18-22(19,20)12(14,15)16/h1-7H,(H,17,18) |
InChI Key |
SWQGCPSWRKAIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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